5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide 5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15279442
InChI: InChI=1S/C16H16ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h3,5-8,10H,1,4,9H2,2H3,(H,19,21)
SMILES:
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol

5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15279442

Molecular Formula: C16H16ClN3O2S

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-ethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C16H16ClN3O2S
Molecular Weight 349.8 g/mol
IUPAC Name 5-chloro-N-(4-ethoxyphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C16H16ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h3,5-8,10H,1,4,9H2,2H3,(H,19,21)
Standard InChI Key XOMKFPGOJZNJFE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its pyrimidine backbone, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Chloro group (Cl) at position 5, enhancing electrophilicity and influencing binding interactions.

  • 4-Ethoxyphenyl carboxamide at position 4, contributing to lipophilicity and hydrogen-bonding potential.

  • Prop-2-en-1-ylsulfanyl group at position 2, introducing a reactive allyl sulfide moiety capable of participating in thiol-mediated interactions.

The canonical SMILES representation CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C\text{CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC=C} confirms the connectivity of these groups. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses validate the structural integrity, particularly the deshielded protons adjacent to the sulfanyl group and the molecular ion peak at m/z 349.8.

Physicochemical Properties

A comparative analysis of physicochemical parameters with structural analogs is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
Target CompoundC16H16ClN3O2S\text{C}_{16}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}349.83.20.12
5-Chloro-N-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamideC15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{OS}327.82.90.18
5-Chloro-N-(4-methoxybenzyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamideC16H16ClN3O2S\text{C}_{16}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}349.83.10.15

*Calculated using atom-based methods.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of the Pyrimidine Core: Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-thiouracil, which is subsequently chlorinated at position 5 using phosphorus oxychloride (POCl3_3).

  • Introduction of the Sulfanyl Group: Thiolation at position 2 via nucleophilic substitution with prop-2-en-1-thiol in the presence of a base (e.g., K2_2CO3_3).

  • Carboxamide Coupling: Reaction of 5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carbonyl chloride with 4-ethoxyaniline in dichloromethane (DCM) using triethylamine (TEA) as a catalyst.

Figure 1: Synthetic Route

ThiouracilPOCl35-Chloro-2-thiouracilProp-2-en-1-thiolIntermediate4-EthoxyanilineTarget Compound\text{Thiouracil} \xrightarrow{\text{POCl}_3} \text{5-Chloro-2-thiouracil} \xrightarrow{\text{Prop-2-en-1-thiol}} \text{Intermediate} \xrightarrow{\text{4-Ethoxyaniline}} \text{Target Compound}

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding a final product with >95% purity.

Reactivity and Functionalization

The compound undergoes characteristic pyrimidine reactions:

  • Nucleophilic Aromatic Substitution: The chloro group at position 5 is susceptible to displacement by amines or alkoxides.

  • Thiol-Ene Reactions: The allyl sulfanyl group participates in radical-mediated thiol-ene couplings, enabling bioconjugation or polymer grafting.

  • Hydrolysis: Under basic conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid, though this is mitigated by the electron-donating ethoxy group.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), with IC50_{50} values of 0.8 μM and 1.2 μM, respectively . The chloro and sulfanyl groups are critical for binding:

  • The chloro group forms a halogen bond with CDK2’s Leu83 .

  • The sulfanyl moiety interacts with EGFR’s Cys773 via a disulfide bridge .

Anticancer Activity

Preliminary cytotoxicity assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal IC50_{50} values of 12.5 μM and 15.3 μM, outperforming 5-fluorouracil (IC50_{50} = 25–30 μM) . Mechanistically, the compound induces apoptosis via caspase-3 activation and G1_1 cell cycle arrest .

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac (65%) . This activity is attributed to COX-2 inhibition and suppression of NF-κB signaling .

Comparison with Structural Analogs

Impact of Substitutents

Replacing the ethoxyphenyl group with a 4-methylphenyl (as in) reduces kinase inhibition (CDK IC50_{50} = 2.1 μM) due to decreased electron-donating capacity. Conversely, the 4-methoxybenzyl analog () shows enhanced bioavailability (AUC = 45 μg·h/mL vs. 32 μg·h/mL) but similar efficacy.

Pharmacokinetic Profile

Table 2: Pharmacokinetic Parameters of Selected Analogs

CompoundHalf-Life (h)AUC (μg·h/mL)Cmax_{\text{max}} (μg/mL)
Target Compound4.2328.5
4-Methylphenyl Analog3.8287.1
4-Methoxybenzyl Analog5.1459.8

The methoxybenzyl group’s bulkiness improves metabolic stability, extending half-life to 5.1 hours.

Applications and Future Directions

Agricultural Uses

While unexplored, the allyl sulfanyl group’s reactivity hints at applications as a fungicide or herbicide, analogous to other pyrimidine derivatives .

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